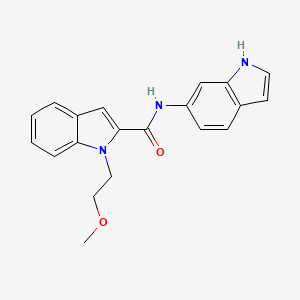![molecular formula C17H17N3O3S B14935798 ethyl 4-methyl-2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B14935798.png)
ethyl 4-methyl-2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-methyl-2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the thiazole ring. The final step involves the esterification of the carboxylate group.
Indole Derivative Preparation: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Thiazole Ring Formation: The thiazole ring can be constructed using a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Esterification: The final step involves the esterification of the carboxylate group using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-methyl-2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indole or thiazole rings.
Reduction: Reduced forms of the ester or carbonyl groups.
Substitution: Substituted derivatives at the ester or amide positions.
Aplicaciones Científicas De Investigación
Ethyl 4-methyl-2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of ethyl 4-methyl-2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Ethyl 4-methyl-2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-methoxy-3-methylindole-2-carboxylate: Similar indole structure but different functional groups.
Methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate: Similar thiazole and indole rings but different ester group.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide: Similar indole structure but different additional rings and functional groups.
Propiedades
Fórmula molecular |
C17H17N3O3S |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
ethyl 4-methyl-2-[(1-methylindole-2-carbonyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H17N3O3S/c1-4-23-16(22)14-10(2)18-17(24-14)19-15(21)13-9-11-7-5-6-8-12(11)20(13)3/h5-9H,4H2,1-3H3,(H,18,19,21) |
Clave InChI |
VYZBYTQYKVVPPI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=CC=CC=C3N2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B14935716.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B14935725.png)
![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B14935727.png)
![3-(benzo[d]thiazol-2-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B14935736.png)
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]butanamide](/img/structure/B14935739.png)
![methyl 4-({[4-(3-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate](/img/structure/B14935748.png)


![N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14935757.png)
![3,4,5-trimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B14935764.png)
![2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}-N-phenylacetamide](/img/structure/B14935770.png)

![N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B14935789.png)
![N-[2-(furan-2-yl)ethyl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide](/img/structure/B14935794.png)
